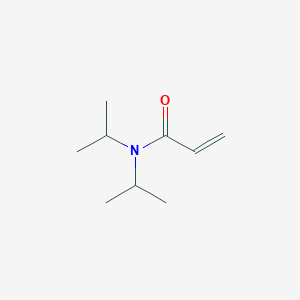

N,N-Diisopropylacrylamide

Descripción general

Descripción

N,N-Diisopropylacrylamide is a compound with the molecular formula C9H17NO . It is a colorless to yellow liquid at room temperature . This compound is a derivative of N-isopropylacrylamide (NIPAM), which is a temperature-responsive polymer extensively studied for its potential in various technological and biomedical applications .

Synthesis Analysis

This compound-based polymers can be synthesized from N-isopropylacrylamide, which is commercially available . One method involves the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . Another approach involves synthesizing N-isopropylacrylamide (NIPAM) linear arms of various degrees of polymerisation (DP) and consequently copolymerising them with varying equivalents of a core crosslinking monomer .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 155.24 g/mol . The InChI string representation of its structure isInChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 . Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid at room temperature . It has a molecular weight of 155.24 g/mol . The compound has a topological polar surface area of 20.3 Ų and a complexity of 142 .Aplicaciones Científicas De Investigación

Biomedical Applications

N,N-Diisopropylacrylamide (commonly referred to as poly(N-isopropylacrylamide) or PNIPAM) has significant applications in various biomedical fields. One study highlights its use in drug delivery systems, gene delivery systems, sensors, and diagnostic assays, emphasizing its biocompatibility and interactions with different cell lines (Guo et al., 2017). The material's ability to be internalized by cells like macrophages and human bronchial epithelial cells is particularly noteworthy. This property is crucial for applications in drug delivery and diagnostics.

Bioengineering Materials

PNIPAM copolymers are significant in modern bioengineering, particularly in cell and enzyme immobilization, drug and gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007). These materials exhibit stimuli-responsive behavior and phase transitions, making them highly adaptable for various bioengineering applications.

Thermoresponsive Properties

The thermoresponsive nature of PNIPAM is a key feature for its applications. One research demonstrated the synthesis of histidine-functional PNIPAM, highlighting its temperature-responsive properties and potential for responsive self-assembly (Brisson et al., 2016). Another study explored the tunable lower critical solution temperature (LCST) behavior of PNIPAM/ionic liquid copolymers, opening avenues for applications in biotechnology and nanotechnology (Jain et al., 2015).

Hydrogels and Nanostructures

PNIPAM hydrogels, known for their fast response rates and thermosensitivity, are crucial in applications like artificial organs and actuators (Zhang et al., 2008). The synthesis of PNIPAM-lipid conjugates has led to the creation of thermoresponsive lipid mesophases, useful in areas like bioseparation and tissue engineering (Hay et al., 2004).

Sensing Applications

PNIPAM-based assemblies are used in sensing applications, especially for detecting small molecules, macromolecules, and biomolecules (Li et al., 2015). Their responsive nature to various stimuli makes them ideal for creating smart sensing systems.

Miscellaneous Applications

Further studies explore PNIPAM's applications in imaging, bioseparation, and RAFT polymerization, demonstrating its versatility and potential in various scientific fields (Lu, 2010), (Nagase, 2021), (Convertine et al., 2004).

Safety and Hazards

The safety information available indicates that N,N-Diisopropylacrylamide is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

N,N-Diisopropylacrylamide and its derivatives are being extensively studied for their potential in various technological and biomedical applications . These include the separation and purification of (bio)pharmaceutical products, controlled cellular uptake, imaging, drug delivery applications, water waste treatments, and energy production .

Mecanismo De Acción

Target of Action

N,N-Diisopropylacrylamide (DIPAM) is a monomer that is primarily used in the synthesis of polymers . The primary targets of DIPAM are therefore the polymer chains where it is incorporated. These polymer chains can be used in various applications, including the development of antimicrobial polymeric materials , and the creation of pH-responsive drug delivery systems .

Mode of Action

DIPAM interacts with its targets (polymer chains) through the process of polymerization. In this process, individual DIPAM monomers join together to form a long chain or a polymer. The properties of the resulting polymer can be influenced by the conditions under which the polymerization occurs, such as temperature, pH, and the presence of other monomers .

Biochemical Pathways

The exact biochemical pathways affected by DIPAM and its polymers can vary depending on the specific application of the polymer. For instance, in the development of antimicrobial polymeric materials, the polymers can interact with a range of microorganisms (bacterial, viral, and fungal), potentially affecting various biochemical pathways within these organisms . .

Pharmacokinetics

The pharmacokinetics of DIPAM and its polymers, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be complex and are influenced by various factors. For instance, the molecular weight of the polymer can significantly impact its elimination from the body . Polymers with a high molecular weight (>32,000) can avoid glomerular filtration and present prolonged circulation times .

Result of Action

The result of DIPAM’s action is the formation of polymers with specific properties, determined by the conditions of the polymerization process. These polymers can have various effects at the molecular and cellular level, depending on their specific application. For example, antimicrobial polymers can prevent the growth of microbes , while pH-responsive polymers used in drug delivery systems can release their drug load in response to changes in pH .

Action Environment

The action, efficacy, and stability of DIPAM and its polymers can be influenced by various environmental factors. For instance, the temperature and pH can affect the polymerization process and the properties of the resulting polymers . Additionally, the environment within the body (such as the pH of different tissues) can influence the behavior of pH-responsive drug delivery systems .

Análisis Bioquímico

Biochemical Properties

The enzymatic synthesis of N,N-Diisopropylacrylamide was demonstrated for the first time using the Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity . This suggests that this compound can interact with enzymes such as acylamidase .

Molecular Mechanism

Its synthesis involves enzymatic reactions, suggesting that it may interact with enzymes and other biomolecules at the molecular level .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully known. Its enzymatic synthesis suggests that it may interact with certain enzymes and be involved in specific metabolic pathways .

Propiedades

IUPAC Name |

N,N-di(propan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOSNAAUPKDRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339880 | |

| Record name | N,N-Diisopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

44975-46-4 | |

| Record name | N,N-Diisopropylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

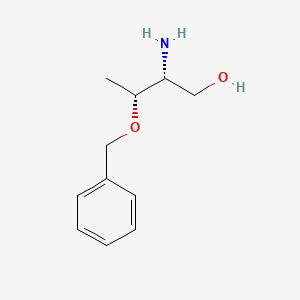

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

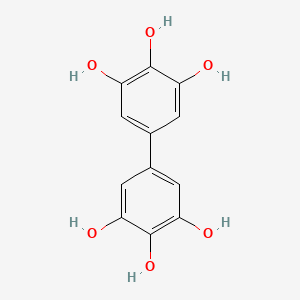

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)

![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)